N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Vue d'ensemble
Description
N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1991 by scientists at Sankyo Co., Ltd. in Japan. NS-398 has been extensively studied for its potential use in the treatment of various inflammatory and neoplastic diseases.
Mécanisme D'action
N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been reported to have some toxic effects on the liver and kidneys in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide is a useful tool for investigating the role of COX-2 in various diseases. Its selectivity for COX-2 over COX-1 makes it a valuable tool for studying the specific effects of COX-2 inhibition. However, N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has some limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural compounds on COX-2.
Orientations Futures
There are several areas of future research that could be pursued with N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide. One area of interest is the use of N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide in combination with other drugs or therapies for the treatment of cancer. Another area of interest is the development of new COX-2 inhibitors that are more selective and less toxic than N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been widely used in scientific research to investigate the role of COX-2 in various diseases. It has been shown to be effective in reducing inflammation in animal models of arthritis, colitis, and lung injury. N-cyclohexyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been studied for its potential use in the prevention and treatment of cancer, as COX-2 is overexpressed in many types of tumors.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(N-methylsulfonylanilino)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-16(17(20)18-14-10-6-4-7-11-14)19(23(2,21)22)15-12-8-5-9-13-15/h5,8-9,12-14,16H,3-4,6-7,10-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJTTXSNKRNDLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.